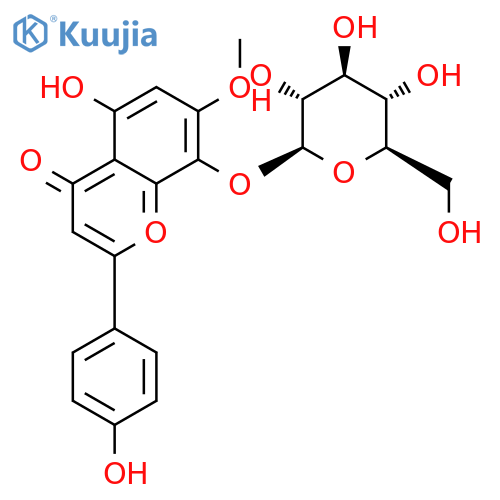

Cas no 710952-13-9 (5,8,4'-Trihydroxy-7-Methoxyflavone 8-O-glucoside)

5,8,4'-Trihydroxy-7-Methoxyflavone 8-O-glucoside 化学的及び物理的性質

名前と識別子

-

- 5,8,4'-Trihydroxy-7-Methoxyflavone 8-O-glucoside

- 5,8,4'-Trihydroxy-7-methoxyflavo

- [ "" ]

- 8-(beta-D-Glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one

- 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

- 710952-13-9

- 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

- 5,4'-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone

- B0005-458306

-

- インチ: InChI=1S/C22H22O11/c1-30-14-7-12(26)16-11(25)6-13(9-2-4-10(24)5-3-9)31-21(16)20(14)33-22-19(29)18(28)17(27)15(8-23)32-22/h2-7,15,17-19,22-24,26-29H,8H2,1H3/t15-,17-,18+,19-,22?/m1/s1

- InChIKey: VEFXIXFPSFIBMM-KLVRCBFASA-N

- ほほえんだ: COc1cc(c2c(=O)cc(oc2c1OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)c4ccc(cc4)O)O

計算された属性

- せいみつぶんしりょう: 462.11600

- どういたいしつりょう: 462.11621151g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 11

- 重原子数: 33

- 回転可能化学結合数: 5

- 複雑さ: 721

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 5

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 175Ų

じっけんとくせい

- 色と性状: Yellow powder

- 密度みつど: 1.6±0.1 g/cm3

- ふってん: 821.9±65.0 °C at 760 mmHg

- フラッシュポイント: 288.1±27.8 °C

- PSA: 179.28000

- LogP: 0.05850

- じょうきあつ: 0.0±3.1 mmHg at 25°C

5,8,4'-Trihydroxy-7-Methoxyflavone 8-O-glucoside セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

5,8,4'-Trihydroxy-7-Methoxyflavone 8-O-glucoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5451-5 mg |

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside |

710952-13-9 | 5mg |

¥5365.00 | 2022-03-01 | ||

| TargetMol Chemicals | TN5451-5 mg |

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside |

710952-13-9 | 98% | 5mg |

¥ 3,940 | 2023-07-11 | |

| TargetMol Chemicals | TN5451-1 mL * 10 mM (in DMSO) |

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside |

710952-13-9 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 4040 | 2023-09-15 | |

| A2B Chem LLC | AH18669-1mg |

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside |

710952-13-9 | >98% | 1mg |

$699.00 | 2024-04-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T15420-5mg |

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside |

710952-13-9 | ,HPLC≥98% | 5mg |

¥5600.0 | 2023-09-06 | |

| TargetMol Chemicals | TN5451-5mg |

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside |

710952-13-9 | 5mg |

¥ 3940 | 2024-07-20 | ||

| A2B Chem LLC | AH18669-5mg |

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside |

710952-13-9 | 5mg |

$769.00 | 2024-04-19 | ||

| TargetMol Chemicals | TN5451-1 ml * 10 mm |

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside |

710952-13-9 | 1 ml * 10 mm |

¥ 4040 | 2024-07-20 | ||

| TargetMol Chemicals | TN5451-5mg |

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside |

710952-13-9 | 5mg |

¥ 3940 | 2024-07-24 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5451-5mg |

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside |

710952-13-9 | 5mg |

¥ 3940 | 2023-09-08 |

5,8,4'-Trihydroxy-7-Methoxyflavone 8-O-glucoside 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

5,8,4'-Trihydroxy-7-Methoxyflavone 8-O-glucosideに関する追加情報

5,8,4'-トリヒドロキシ-7-メトキシフラボン 8-O-グルコシド(CAS No. 710952-13-9)の包括的な解説:機能性フラボノイドの可能性と応用

5,8,4'-トリヒドロキシ-7-メトキシフラボン 8-O-グルコシドは、天然由来のフラボノイドグルコシドに分類される化合物で、近年の研究でその多様な生理活性が注目されています。特に抗酸化作用や抗炎症効果に関する報告が増えており、健康食品や化粧品原料としての需要が高まっています。

この化合物の構造的特徴は、フラボン骨格にヒドロキシル基とメトキシル基が結合し、さらにグルコースが付加した点にあります。このユニークな構造が、他のフラボノイド誘導体とは異なる特性を生み出しており、特に水溶性の向上が応用面での大きな利点となっています。

2023年以降、スキンケア成分としての需要が急増しており、エイジングケアや紫外線防御に関連する研究が活発に行われています。また、腸内環境改善や代謝調節に関する研究も進んでおり、機能性表示食品への応用が期待されています。

分析技術の進歩により、5,8,4'-トリヒドロキシ-7-メトキシフラボン 8-O-グルコシドの定量分析法が確立されつつあります。HPLCやLC-MS/MSを用いた分析法が主流で、品質管理や安定性試験における標準化が進められています。

安全性に関するデータとしては、現時点で重大な毒性や副作用は報告されていません。ただし、他のフラボノイド化合物と同様に、過剰摂取による影響についてはさらなる研究が必要とされています。

市場動向として、植物由来成分への消費者の関心の高まりを受けて、サステナブル原料としての位置づけが強まっています。特に欧米市場では、オーガニック認証を取得した原料の需要が顕著です。

今後の研究課題としては、生体利用率の向上や、他の栄養素との相乗効果の解明が挙げられます。また、ナノテクノロジーを活用したデリバリーシステムの開発も注目されており、より効果的な応用が期待されています。

産業応用の観点からは、機能性食品やコスメティック以外にも、飼料添加物や農業資材としての可能性が探求されています。特に、植物のストレス耐性向上効果に関する研究は、持続可能な農業への貢献が期待されています。

学術的な意義としては、5,8,4'-トリヒドロキシ-7-メトキシフラボン 8-O-グルコシドの研究が、二次代謝産物の機能解明や、植物防御機構の理解を深める上で重要な知見を提供しています。

最後に、この化合物の今後の展開としては、パーソナライズドニュートリションやプレシジョンヘルスの潮流の中で、個別化された健康管理ソリューションの一部としての活用が予想されます。

710952-13-9 (5,8,4'-Trihydroxy-7-Methoxyflavone 8-O-glucoside) 関連製品

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)